



## Interpreting unexpected results in GLPG3970 experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3970  |           |
| Cat. No.:            | B10830895 | Get Quote |

# Technical Support Center: GLPG3970 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with **GLPG3970**. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

### Frequently Asked Questions (FAQs)

Q1: What is **GLPG3970** and what is its primary mechanism of action?

A1: **GLPG3970** is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] It has significantly lower activity against SIK1.[1][2][3] [4] The primary mechanism of action of **GLPG3970** is the modulation of inflammatory responses through a dual pathway: it inhibits the production of pro-inflammatory cytokines (like TNFα and IL-12) while simultaneously promoting the production of anti-inflammatory cytokines (like IL-10).[1][2][5] This is achieved by influencing the activity of transcription factors regulated by SIKs.[6]

Q2: What are the reported IC50 values for **GLPG3970** against the SIK isoforms?

A2: The inhibitory concentrations (IC50) for **GLPG3970** are as follows:



| Kinase                                              | IC50 (nM) |  |  |  |
|-----------------------------------------------------|-----------|--|--|--|
| SIK1                                                | 282.8     |  |  |  |
| SIK2                                                | 7.8       |  |  |  |
| SIK3                                                | 3.8       |  |  |  |
| (Data sourced from biochemical assays)[1][2][3] [4] |           |  |  |  |

Q3: In which disease models has **GLPG3970** shown activity?

A3: **GLPG3970** has demonstrated activity in various preclinical models of inflammatory diseases, including:

- LPS-induced cytokine release in mice[1]
- Dextran sulfate sodium (DSS)-induced colitis in mice[1]
- Collagen-induced arthritis (CIA) in mice[7]
- IL-23-induced psoriatic arthritis model in mice[7]

In early clinical trials, **GLPG3970** showed some signs of activity in patients with psoriasis and ulcerative colitis, but not in rheumatoid arthritis.[5][8][9]

Q4: Has the development of **GLPG3970** been discontinued?

A4: Yes, while **GLPG3970** demonstrated a tolerable safety profile and some early signs of clinical activity, Galapagos NV announced that they would not progress **GLPG3970** into further clinical development.[9] The company is focusing on other SIK inhibitors in its portfolio.

## **Troubleshooting Guides In Vitro Experiments**

Scenario 1: Inconsistent results in cytokine assays with LPS-stimulated primary human monocytes.



- Question: I am seeing high variability in TNFα inhibition and IL-10 induction with GLPG3970 in my LPS-stimulated monocyte cultures. What could be the cause?
- Possible Causes and Troubleshooting Steps:
  - Cell Viability: High concentrations of kinase inhibitors can sometimes be cytotoxic.
    - Recommendation: Always perform a cell viability assay (e.g., MTT or LDH) in parallel with your cytokine assay to ensure that the observed effects are not due to cell death.
  - LPS Potency: The activity of LPS can vary between lots and preparations.
    - Recommendation: Use a consistent lot of LPS and titrate it to determine the optimal concentration for stimulation in your specific cell type. Ensure proper storage of the LPS stock solution.
  - Donor Variability: Primary human cells exhibit significant donor-to-donor variability in their response to stimuli.
    - Recommendation: Whenever possible, use cells from multiple donors to confirm your results. Report the data from individual donors to show the range of responses.
  - Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent effective concentrations.
    - Recommendation: GLPG3970 is soluble in DMSO.[3] Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. Prepare fresh dilutions of the inhibitor for each experiment.</p>
  - Timing of Treatment and Stimulation: The timing of inhibitor pre-incubation and LPS stimulation is critical.
    - Recommendation: A typical protocol involves pre-incubating the cells with GLPG3970 for 1-2 hours before adding LPS.[10] Ensure this timing is consistent across experiments.



Scenario 2: No significant change in the phosphorylation of a downstream SIK substrate.

- Question: I am not observing the expected change in the phosphorylation of a known SIK substrate (e.g., CRTC3) after treating my cells with GLPG3970. What should I check?
- Possible Causes and Troubleshooting Steps:
  - Antibody Quality: The quality of phospho-specific antibodies can be variable.
    - Recommendation: Validate your phospho-specific antibody using positive and negative controls. Ensure you are using the antibody at the recommended dilution and that your western blot protocol is optimized.
  - Basal Phosphorylation Level: The basal level of phosphorylation of the substrate in your cell line may be low.
    - Recommendation: You may need to stimulate the cells to increase the activity of upstream kinases that phosphorylate the SIK substrate.
  - Inhibitor Concentration and Incubation Time: The concentration of GLPG3970 or the incubation time may be insufficient.
    - Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a change in phosphorylation.
  - Cell Line Specificity: The SIK signaling pathway can vary between different cell lines.
    - Recommendation: Ensure that the SIK pathway is active in your chosen cell line and that the substrate you are probing is expressed and regulated by SIK2/3 in that context.

#### **In Vivo Experiments**

Scenario 3: Lack of efficacy in a mouse model of colitis despite confirming compound exposure.

 Question: I am not seeing a significant reduction in disease activity in my DSS-induced colitis model with GLPG3970, even though pharmacokinetic analysis confirms systemic exposure.
 What could be the issue?



- · Possible Causes and Troubleshooting Steps:
  - DSS Model Severity: The severity of DSS-induced colitis can be highly variable.
    - Recommendation: The concentration and molecular weight of DSS, as well as the duration of administration, are critical factors.[11][12] Standardize your DSS protocol and include a positive control group (e.g., a known anti-inflammatory agent) to ensure the model is responsive to treatment.
  - Dosing Regimen: The dose and frequency of GLPG3970 administration may not be optimal for the colitis model.
    - Recommendation: GLPG3970 has been administered orally in mice at doses ranging from 1 to 60 mg/kg.[1] Consider performing a dose-ranging study to find the most effective dose for your specific model and endpoint. Also, consider the timing of treatment initiation (prophylactic vs. therapeutic).
  - Clinical Endpoint Measurement: The chosen readouts may not be sensitive enough to detect the effects of the compound.
    - Recommendation: In addition to clinical scores (body weight loss, stool consistency, bleeding), assess more objective endpoints such as colon length, histological scoring of inflammation and tissue damage, and local cytokine levels in the colon tissue. The clinical trial in ulcerative colitis showed a discrepancy between objective measures (endoscopy, histology) and the clinical score.[5][8]
  - Mouse Strain: The genetic background of the mice can influence the development and severity of DSS-induced colitis.
    - Recommendation: Be consistent with the mouse strain, age, and supplier.

#### **Data Presentation**

Table 1: In Vitro Activity of GLPG3970



| Assay Type                                                | Cell Type                                    | Stimulation | Measured<br>Cytokines                | GLPG3970<br>Effect | IC50 / EC50<br>(nM)                            |
|-----------------------------------------------------------|----------------------------------------------|-------------|--------------------------------------|--------------------|------------------------------------------------|
| Cytokine<br>Release                                       | Human<br>Primary<br>Monocytes                | LPS         | TNFα, IL-12                          | Inhibition         | 231 (TNFα),<br>67 (IL-12)                      |
| IL-10                                                     | Induction                                    | -           |                                      |                    |                                                |
| Cytokine<br>Release                                       | Human<br>Monocyte-<br>Derived<br>Macrophages | LPS         | TNFα                                 | Inhibition         | 365                                            |
| IL-10                                                     | Induction                                    | -           |                                      |                    |                                                |
| Cytokine<br>Release                                       | Human<br>Whole Blood                         | LPS         | TNFα                                 | Inhibition         | 1000                                           |
| IL-10                                                     | Induction                                    | -           |                                      |                    |                                                |
| Target<br>Engagement                                      | HEK293 cells                                 | -           | SIK1, SIK2,<br>SIK3 binding          | Inhibition         | >17,500<br>(SIK1), 254<br>(SIK2), 79<br>(SIK3) |
| CRTC3<br>Translocation                                    | U2OS cells                                   | -           | Nuclear<br>translocation<br>of CRTC3 | Induction          | 1,703                                          |
| (Data compiled from a study on the discovery of GLPG3970) |                                              |             |                                      |                    |                                                |

Table 2: Summary of **GLPG3970** Clinical Trial Outcomes



| Indication           | Phase | Primary Endpoint                                                | Key Outcome                                                                                                                                                       |
|----------------------|-------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Psoriasis            | 1b    | PASI 50 Response at<br>Week 6                                   | Statistically significant improvement in PASI 50 response compared to placebo. [5]                                                                                |
| Ulcerative Colitis   | 2a    | Change from baseline<br>in total Mayo Clinic<br>Score at Week 6 | No significant difference from placebo on the primary endpoint. However, positive signals were observed on objective measures like endoscopy and histology.[5][8] |
| Rheumatoid Arthritis | 2a    | Change from baseline<br>in DAS28 (CRP) at<br>Week 6             | No significant difference from placebo on the primary endpoint or most other efficacy measures.[5][8]                                                             |

#### **Experimental Protocols**

- 1. In Vitro LPS-Stimulated Cytokine Release Assay in Human Primary Monocytes
- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
- Cell Culture: Plate the purified monocytes in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and allow them to adhere.
- Inhibitor Treatment: Pre-incubate the cells with varying concentrations of GLPG3970 (or vehicle control, e.g., DMSO) for 1-2 hours.



- Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to stimulate cytokine production.
- Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations
  of TNFα and IL-10 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex
  cytokine assay.
- 2. In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
- Animals: Use 8-12 week old mice of a susceptible strain (e.g., C57BL/6).
- Induction of Colitis: Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.
- GLPG3970 Treatment: Administer GLPG3970 orally (e.g., by gavage) at the desired dose
  once daily. Treatment can be started before DSS administration (prophylactic) or after the
  onset of clinical signs (therapeutic).
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
- Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons.
   Measure the colon length and take tissue samples for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity or local cytokine levels.

#### **Visualizations**





Click to download full resolution via product page

Caption: Simplified signaling pathway of SIK2/3 inhibition by **GLPG3970**.





Click to download full resolution via product page

Caption: General experimental workflows for in vitro and in vivo studies.





Click to download full resolution via product page

Caption: Logical troubleshooting workflow for unexpected results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GLPG3970 | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. What are SIK inhibitors and how do they work? [synapse.patsnap.com]



- 7. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. pharmatimes.com [pharmatimes.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- To cite this document: BenchChem. [Interpreting unexpected results in GLPG3970 experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#interpreting-unexpected-results-inglpg3970-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com